![molecular formula C9H14N2O2 B1413715 2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol CAS No. 90565-85-8](/img/structure/B1413715.png)
2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol
描述
2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol is an organic compound that features both a pyridine ring and an ethanolamine moiety
作用机制
- Some related compounds, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides, have been studied for their anti-inflammatory properties . These compounds inhibit cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis. COX-1 and COX-2 are the two isoforms of COX, with COX-1 being constitutively expressed and COX-2 induced during inflammation.
Target of Action
Pharmacokinetics
- The compound’s absorption properties are not available in the data I found. No information on volume of distribution. The compound may undergo metabolism by plasma α-amylase. Smaller molecules are excreted in urine, while larger ones are metabolized before renal excretion .
生化分析
Biochemical Properties
2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain receptor tyrosine kinases, which are crucial for cell signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s ability to form hydrogen bonds and its hydrophilic nature contribute to its interactions with biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cancer cell lines, this compound can alter the cell cycle progression, leading to cell cycle arrest at specific phases. Additionally, it can impact gene expression by either upregulating or downregulating the transcription of specific genes involved in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target molecules, thereby altering their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, which may affect its stability and efficacy . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged cell cycle arrest and changes in metabolic activity. These effects are often dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it can cause toxic or adverse effects, including organ toxicity and metabolic disturbances. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as its hydrophilicity and the presence of specific transporters that facilitate its uptake and efflux.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with pyridine-3-carboxaldehyde and 2-aminoethanol.
Reaction Conditions: The reaction involves the condensation of pyridine-3-carboxaldehyde with 2-aminoethanol under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol.
Purification: The product is purified by recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the synthesis of 2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid for halide substitution.
Major Products
Oxidation: Pyridine-3-carboxylic acid.
Reduction: 2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylmethanol.
Substitution: 2-[(2-Chloroethyl)amino]-1-pyridin-3-ylethanol.
科学研究应用
Chemistry
In chemistry, 2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol is used as a ligand in coordination chemistry
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. It can interact with specific enzymes or receptors, making it useful in studying biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting neurological disorders or inflammatory diseases.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique structure allows it to be incorporated into polymers and resins, enhancing their properties.
相似化合物的比较
Similar Compounds
- 2-[(2-Hydroxyethyl)amino]-1-pyridin-2-ylethanol
- 2-[(2-Hydroxyethyl)amino]-1-pyridin-4-ylethanol
- 2-[(2-Hydroxyethyl)amino]-1-quinolin-3-ylethanol
Uniqueness
Compared to its analogs, 2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with biological targets. This unique structure can result in distinct pharmacological profiles and chemical properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-(2-hydroxyethylamino)-1-pyridin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-5-4-11-7-9(13)8-2-1-3-10-6-8/h1-3,6,9,11-13H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYSDWLGFVSSBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CNCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


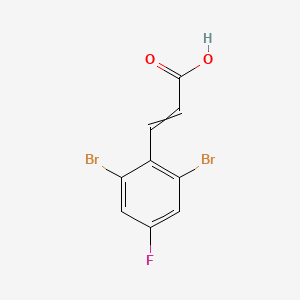
![3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1413636.png)
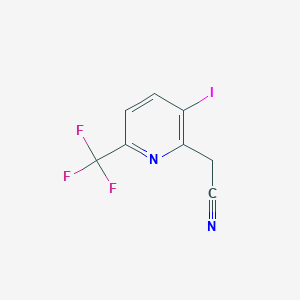
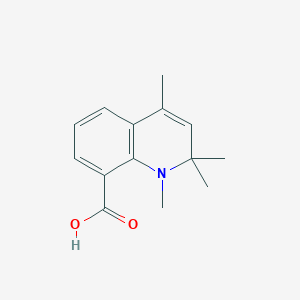
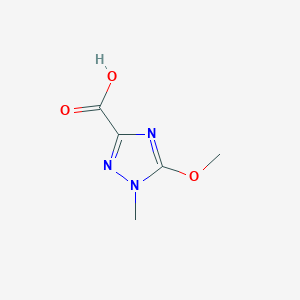
![1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1413642.png)

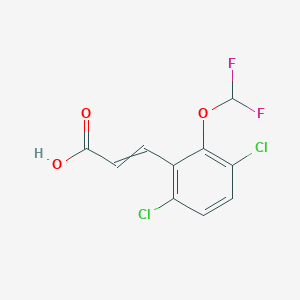
![5-Isopropyl-1-[(4-methylphenyl)sulfonyl]-1h-pyrazol-3-amine](/img/structure/B1413646.png)
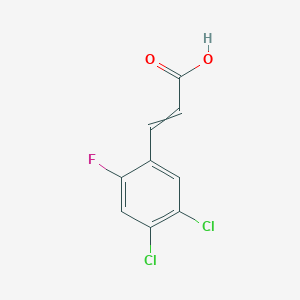

![tert-Butyl 3-([(2-hydroxyethyl)amino]methyl)-2,5-dihydro-1h-pyrrole-1-carboxylate](/img/structure/B1413651.png)

![3-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1413653.png)
